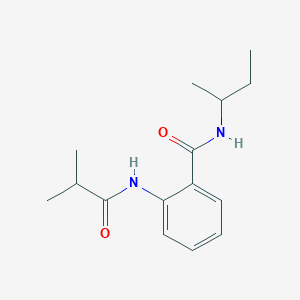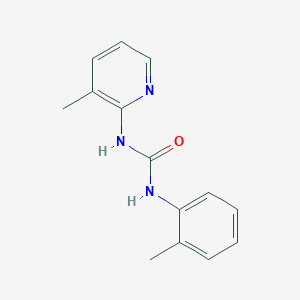![molecular formula C17H16N2O3 B5431796 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 893785-21-2](/img/structure/B5431796.png)
5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that is commonly referred to as EKI-785. It is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and is used in scientific research to study the mechanism of action of EGFR and its role in cancer development.
Mechanism of Action
EKI-785 inhibits the activation of 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one by binding to its kinase domain. This prevents the phosphorylation of downstream signaling molecules such as Akt and ERK, which are involved in cell proliferation and survival. EKI-785 also induces the internalization and degradation of this compound, further reducing its activity.
Biochemical and Physiological Effects:
The inhibition of this compound by EKI-785 has several biochemical and physiological effects. In cancer cells, EKI-785 reduces cell proliferation and survival, induces cell cycle arrest, and promotes apoptosis. EKI-785 also reduces the migration and invasion of cancer cells, which are important steps in tumor metastasis. In addition, EKI-785 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
EKI-785 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. EKI-785 is also highly specific for this compound and does not inhibit other receptor tyrosine kinases. However, EKI-785 has some limitations for lab experiments. It is not very soluble in water, which can affect its bioavailability and toxicity. EKI-785 also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for the study of EKI-785 and its role in cancer development. One direction is to investigate the efficacy of EKI-785 in combination with other targeted therapies for cancer treatment. Another direction is to study the role of 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more potent and selective this compound inhibitors based on the structure of EKI-785 is an important future direction for cancer research.
Synthesis Methods
The synthesis of EKI-785 is a complex process that involves several steps. The starting material for the synthesis is 3-acetylindole, which is reacted with ethyl acetoacetate to form 5-ethyl-3-acetylindol-2-one. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form 5-ethyl-3-(3-pyridinyl)-2-indolinone. The final step involves the reduction of the ketone group to form 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
EKI-785 is primarily used in scientific research to study the mechanism of action of 5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one and its role in cancer development. This compound is a transmembrane receptor that is overexpressed in many types of cancer, and its activation is associated with tumor growth and metastasis. EKI-785 inhibits the activation of this compound by binding to its kinase domain, thereby preventing downstream signaling pathways that promote cell proliferation and survival.
properties
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-5-6-14-13(8-11)17(22,16(21)19-14)9-15(20)12-4-3-7-18-10-12/h3-8,10,22H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFDYJIGGQZVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144221 | |
| Record name | 5-Ethyl-1,3-dihydro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893785-21-2 | |
| Record name | 5-Ethyl-1,3-dihydro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893785-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-1,3-dihydro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)
![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5431749.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)

![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5431784.png)
![2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5431790.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5431806.png)
![2-[(4-bromobenzyl)oxy]-1,3-dimethoxybenzene](/img/structure/B5431810.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-morpholinylmethyl)-1-piperidinecarboxamide](/img/structure/B5431821.png)